CC214-2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

CC214-2 is a small molecule identified as a selective inhibitor of the mechanistic target of rapamycin (mTOR) kinase, which plays a critical role in cell growth, proliferation, and survival. This compound belongs to a series of 4,6-disubstituted-3,4-dihydropyrazino[2,3-b]pyrazine-2(1H)-ones and has demonstrated significant anti-tumor activity in various cancer models, particularly in prostate cancer xenografts. CC214-2 effectively inhibits both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) signaling pathways, which are often dysregulated in cancer cells .

CC214-2 primarily functions through the inhibition of mTOR signaling pathways. The compound blocks the phosphorylation of key substrates involved in these pathways, notably pS6 and pAktS473, which are indicators of mTORC1 and mTORC2 activity, respectively. This inhibition leads to reduced cellular proliferation and survival in cancer cells. The chemical structure of CC214-2 enables it to interact specifically with the ATP-binding site of mTOR, thereby preventing its activation and downstream signaling .

CC214-2 exhibits potent anti-cancer properties, particularly against prostate cancer cells (PC3). In vitro studies have shown that CC214-2 effectively reduces cell viability and induces apoptosis in these cells. Additionally, in vivo studies using xenograft models have confirmed its efficacy in inhibiting tumor growth. The compound's ability to simultaneously inhibit both mTOR complexes makes it a promising candidate for cancer therapy, especially in tumors that exhibit resistance to conventional treatments .

The synthesis of CC214-2 involves a core modification approach that builds upon earlier compounds within its series. The synthetic route typically includes:

- Formation of the pyrazino core: This involves the condensation of appropriate precursors to form the dihydropyrazine structure.

- Substitution reactions: Specific substituents are introduced at the 4 and 6 positions to enhance biological activity and selectivity for mTOR.

- Purification: The final product is purified using techniques such as chromatography to ensure high purity for biological testing.

This method allows for the generation of analogs with improved potency and selectivity against mTOR .

CC214-2 has potential applications in cancer therapy due to its ability to inhibit mTOR signaling pathways. Its use is being explored in various contexts:

- Cancer Treatment: As a therapeutic agent for prostate cancer and potentially other malignancies characterized by aberrant mTOR signaling.

- Combination Therapy: CC214-2 may be used alongside other treatments to enhance efficacy and overcome drug resistance.

- Research Tool: It serves as a valuable tool for studying mTOR biology and the effects of its inhibition on cellular processes .

Studies have demonstrated that CC214-2 interacts selectively with mTOR without significantly affecting other kinases like phosphoinositide 3-kinase alpha (PI3Kα). This selectivity is crucial for minimizing off-target effects that can lead to adverse side effects in patients. Interaction studies have shown that while CC214-2 inhibits mTOR activity effectively, it does not impair DNA-dependent protein kinase activity, differentiating it from other dual inhibitors like CC115 .

CC214-2 is part of a broader class of mTOR inhibitors, including:

| Compound Name | Mechanism | Selectivity | Notable Activity |

|---|---|---|---|

| CC214-1 | mTOR Inhibitor | Selective for mTOR | Similar anti-tumor activity but less potent than CC214-2 |

| AZD8055 | Dual mTORC1/2 Inhibitor | Broad spectrum | Effective against glioblastoma; more systemic side effects |

| CC115 | Dual inhibitor (mTOR/DNA-PK) | Less selective | Potent but affects DNA repair mechanisms |

Uniqueness of CC214-2

CC214-2 stands out due to its high selectivity for mTOR complexes over other kinases, which may lead to fewer side effects compared to compounds like CC115 that inhibit multiple targets. Its specific action on both mTORC1 and mTORC2 makes it particularly effective against tumors reliant on these pathways for growth and survival .

CC214-2 represents a significant advancement in the development of selective mammalian target of rapamycin kinase inhibitors through innovative core modification strategies [1]. The compound belongs to a novel series of 4,6-disubstituted-3,4-dihydropyrazino[2,3-b]pyrazine-2(1H)-ones that were discovered through strategic core modification of an original imidazo[4,5-b]pyrazin-2-one series [13]. This core modification approach involved ring expansion of the imidazo ring through insertion of a methylene unit, which led to the identification of this new series of potent and selective mammalian target of rapamycin kinase inhibitors [13].

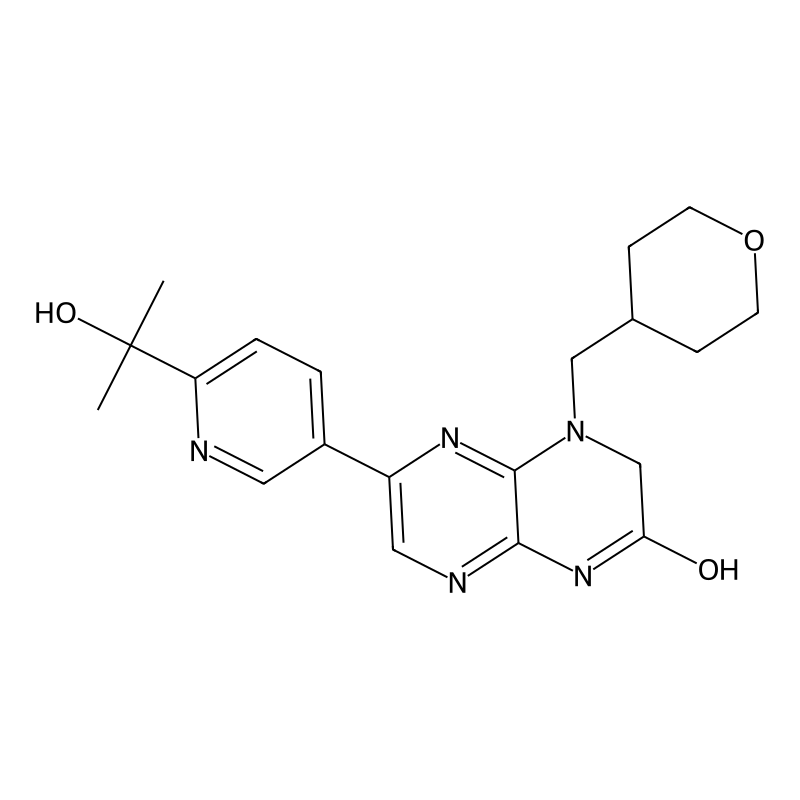

The chemical structure of CC214-2 features several key components that contribute to its activity as a selective inhibitor . The molecular formula of CC214-2 is C20H25N5O3 with a molecular weight of approximately 383.45 g/mol [2] [7]. The compound is formally named 6-(6-(2-hydroxypropan-2-yl)pyridin-3-yl)-4-((tetrahydro-2H-pyran-4-yl)methyl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one [2].

The core modification strategy that led to CC214-2 involved transforming the original imidazo[4,5-b]pyrazin-2-one scaffold into a 3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one system [13]. This structural change was crucial for maintaining potent inhibitory activity against mammalian target of rapamycin while significantly improving selectivity over related kinases, particularly phosphoinositide 3-kinase alpha (PI3Kα) [13]. The ring-expanded core of CC214-2 provides improved cellular efficacy compared to its parent imidazo[4,5-b]pyrazin-2-one counterparts, as assessed by both biomarker and proliferation assays [13].

The core modification approach that yielded CC214-2 represents a rational design strategy in medicinal chemistry, where systematic structural alterations to an existing scaffold led to compounds with enhanced pharmacological properties [20]. This approach has proven particularly valuable in developing selective inhibitors for closely related kinases, where subtle structural differences can significantly impact selectivity profiles [21].

Key Synthetic Pathways and Intermediate Optimization

The synthesis of CC214-2 follows a well-defined synthetic pathway that involves several key intermediates and optimization steps [13]. The synthetic route begins with 3,5-dibromopyrazin-2-amine as the starting material, which undergoes treatment with either bromo- or chloro-acetic anhydride to form 2-bromo-N-(3,5-dibromopyrazin-2-yl)acetamide or 2-chloro-N-(3,5-dibromopyrazin-2-yl)acetamide, respectively [13] [20].

For the chloro intermediate, conversion to the corresponding iodide using sodium iodide is necessary, as the chloro-intermediate proves unreactive in subsequent amine addition reactions [13]. The key step in the synthesis involves amine addition to either the bromo or iodo intermediate, which affords halogen displacement and intramolecular ring closure to give the core dihydropyrazino[2,3-b]pyrazine-2(1H)-one scaffold [13].

The synthetic pathway for CC214-2 specifically involves a Stille coupling reaction between the brominated dihydropyrazino[2,3-b]pyrazine-2(1H)-one intermediate and 2-(5-(trimethylstannyl)pyridin-2-yl)propan-2-ol [13]. This coupling reaction introduces the critical 6-(2-hydroxypropan-2-yl)pyridin-3-yl substituent at the C6 position of the dihydropyrazino[2,3-b]pyrazine-2(1H)-one core [13] [20].

The general synthetic approach for compounds in this series can be summarized in the following scheme:

- Formation of the haloacetamide intermediate from 3,5-dibromopyrazin-2-amine

- Conversion of chloro to iodo intermediate if necessary

- Amine addition and intramolecular ring closure to form the dihydropyrazino[2,3-b]pyrazine-2(1H)-one core

- Introduction of the C6 aryl substituent through palladium-catalyzed coupling reactions [13] [20]

Several methods have been employed to achieve the aryl substitution at the C6 position of the dihydropyrazino[2,3-b]pyrazine-2(1H)-one core [20]. These include:

- Suzuki coupling of the brominated intermediate with aryl boronic acid pinacol esters, followed by acid-catalyzed deprotection

- Stille coupling with organotin reagents such as hexamethylditin followed by coupling with aryl bromides

- Direct Stille coupling with aryl stannanes [20]

The optimization of these synthetic pathways has been crucial for improving the yield and purity of CC214-2 and related compounds [20]. The choice of palladium catalyst, reaction conditions, and purification methods has been carefully optimized to ensure efficient synthesis of these complex heterocyclic compounds [13] [20].

SAR Studies on Pyrazine Derivatives and mTOR Selectivity

Structure-activity relationship studies on CC214-2 and related pyrazine derivatives have provided valuable insights into the molecular features that contribute to mammalian target of rapamycin kinase inhibition and selectivity [1] [13]. These studies have systematically explored modifications to different regions of the molecule to optimize potency, selectivity, and pharmacokinetic properties [13].

The SAR studies revealed that the 4,6-disubstituted-3,4-dihydropyrazino[2,3-b]pyrazine-2(1H)-one core is crucial for maintaining potent mammalian target of rapamycin kinase inhibitory activity [13]. Compounds in this series, including CC214-2, demonstrated excellent potency against mammalian target of rapamycin kinase with IC50 values in the nanomolar range [13]. Importantly, these compounds maintained exquisite selectivity over the related phosphoinositide 3-kinase alpha (PI3Kα), with selectivity ratios exceeding 65-fold and often reaching greater than 500-fold [13].

A key finding from the SAR studies was that the C6 position of the dihydropyrazino[2,3-b]pyrazine-2(1H)-one core plays a critical role in determining both potency and selectivity [13] [20]. Various aryl and heteroaryl substituents were explored at this position, with the 6-(2-hydroxypropan-2-yl)pyridin-3-yl group present in CC214-2 providing an optimal balance of potency, selectivity, and pharmacokinetic properties [13].

The SAR studies also examined the importance of the N4 substituent in the dihydropyrazino[2,3-b]pyrazine-2(1H)-one series [20]. The tetrahydro-2H-pyran-4-ylmethyl group present in CC214-2 was found to be favorable for maintaining potent mammalian target of rapamycin inhibition while contributing to the compound's overall pharmacokinetic profile [13] [20].

Comparative analysis of matched pairs of compounds from the original imidazo[4,5-b]pyrazin-2-one series and the ring-expanded dihydropyrazino[2,3-b]pyrazine-2(1H)-one series provided valuable insights into the benefits of the core modification strategy [13]. For example, CC214-2 showed improved cellular efficacy compared to its imidazo[4,5-b]pyrazin-2-one counterpart, as assessed by both biomarker and proliferation assays [13].

The following table summarizes key SAR findings for CC214-2 and related compounds:

| Compound | Core Structure | mTOR IC50 (μM) | PI3Kα IC50 (μM) | Cellular pS6 IC50 (μM) | Cellular pAkt IC50 (μM) |

|---|---|---|---|---|---|

| CC214-2 | Dihydropyrazino[2,3-b]pyrazine-2(1H)-one | 0.106 | >30 | 0.386 | 0.315 |

| Parent imidazo[4,5-b]pyrazin-2-one analog | Imidazo[4,5-b]pyrazin-2-one | 0.176 | >30 | 2.41 | 2.55 |

This data clearly demonstrates the improved cellular potency of CC214-2 compared to its parent imidazo[4,5-b]pyrazin-2-one analog, highlighting the benefits of the core modification strategy [13].

Further SAR studies have explored the role of the pyrazine nitrogen atoms in determining binding affinity and selectivity [17]. These studies have shown that the position and number of nitrogen atoms in the heterocyclic core can significantly impact the compound's ability to interact with specific residues in the mammalian target of rapamycin binding site [17].

Computational Modeling of mTOR Binding Interactions

Computational modeling studies have provided valuable insights into the binding mode of CC214-2 within the mammalian target of rapamycin kinase domain [15] [16]. These studies have employed various computational techniques, including molecular docking, molecular dynamics simulations, and binding free energy calculations, to elucidate the key interactions that contribute to the compound's potency and selectivity [15].

Molecular docking studies have revealed that CC214-2 binds to the ATP-binding pocket of the mammalian target of rapamycin kinase domain [15]. The dihydropyrazino[2,3-b]pyrazine-2(1H)-one core of CC214-2 occupies the adenine-binding region of the ATP-binding site, forming key hydrogen bonding interactions with the hinge region of the kinase [15] [19].

The 6-(2-hydroxypropan-2-yl)pyridin-3-yl substituent at the C6 position of CC214-2 extends into a hydrophobic pocket within the mammalian target of rapamycin binding site [15]. The hydroxyl group of this substituent forms hydrogen bonding interactions with specific residues in the binding pocket, contributing to the compound's binding affinity and selectivity [15] [19].

The tetrahydro-2H-pyran-4-ylmethyl group at the N4 position of CC214-2 occupies another region of the binding pocket, making additional hydrophobic and van der Waals interactions that further enhance binding affinity [15]. This substituent also contributes to the compound's selectivity profile by exploiting structural differences between mammalian target of rapamycin and related kinases such as phosphoinositide 3-kinase [15] [19].

Molecular dynamics simulations have been employed to study the dynamic behavior of CC214-2 within the mammalian target of rapamycin binding site [16]. These simulations provide insights into the stability of key binding interactions over time and help identify conformational changes in both the ligand and the protein that may influence binding affinity and selectivity [16].

Binding free energy calculations using methods such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) have been used to quantify the energetic contributions of different interactions to the overall binding affinity of CC214-2 [16]. These calculations help identify the most important interactions for binding and provide guidance for further optimization of the compound's structure [16].

Computational studies have also compared the binding modes of CC214-2 and related compounds to elucidate the structural basis for their different potency and selectivity profiles [15] [16]. These comparisons have revealed subtle differences in binding interactions that can significantly impact a compound's pharmacological properties [15] [19].

The computational modeling studies on CC214-2 and related compounds have provided valuable insights into the structural requirements for potent and selective mammalian target of rapamycin kinase inhibition [15] [16]. These insights have guided the design and optimization of new inhibitors with improved properties, contributing to the development of more effective therapeutic agents for conditions involving dysregulated mammalian target of rapamycin signaling [15] [19].

CC214-2 demonstrates exceptional dual targeting capability against both mechanistic target of rapamycin complex 1 and mechanistic target of rapamycin complex 2, addressing the limitations of rapamycin and its analogs that only partially inhibit mechanistic target of rapamycin complex 1 signaling [1] [2]. The compound directly inhibits mechanistic target of rapamycin kinase activity through adenosine triphosphate-competitive binding, resulting in comprehensive blockade of downstream effector phosphorylation [3] [4].

| Complex | Target Proteins | Inhibition Duration (30 mg/kg) | Inhibition Duration (100 mg/kg) |

|---|---|---|---|

| mechanistic target of rapamycin Complex 1 | Ribosomal protein S6 (pS6), 4E-BP1 | 8 hours | 24 hours |

| mechanistic target of rapamycin Complex 2 | AKT (pAktS473) | 24 hours | 24 hours |

Table 2: mechanistic target of rapamycin Complex Inhibition Profile

The mechanistic target of rapamycin complex 1 inhibitory activity of CC214-2 manifests through significant reduction in phosphorylation of ribosomal protein S6 kinase 1 and eukaryotic translation initiation factor 4E-binding protein 1, key downstream effectors responsible for protein synthesis regulation [1] [5]. In contrast to rapamycin, which demonstrates limited efficacy against eukaryotic translation initiation factor 4E-binding protein 1 phosphorylation, CC214-2 achieves robust and sustained inhibition of both targets [6] [7]. This comprehensive mechanistic target of rapamycin complex 1 blockade results in more effective suppression of rapamycin-resistant signaling pathways that frequently emerge during conventional mechanistic target of rapamycin inhibitor therapy [1] [8].

For mechanistic target of rapamycin complex 2 targeting, CC214-2 effectively inhibits AKT phosphorylation at serine 473, a critical site for AKT activation and downstream survival signaling [6] [9]. This mechanistic target of rapamycin complex 2 inhibition represents a significant advantage over rapamycin, which typically fails to suppress mechanistic target of rapamycin complex 2 activity and may paradoxically increase AKT serine 473 phosphorylation through feedback mechanisms [6] [7]. The dual complex inhibition achieved by CC214-2 results in coordinated suppression of both growth-promoting and survival signaling pathways, enhancing therapeutic efficacy in mechanistic target of rapamycin-dependent cellular contexts [2] [3].

Autophagy Induction via ULK1/ATG13 Phosphorylation Modulation

The autophagy-inducing properties of CC214-2 represent a fundamental mechanism underlying its biological activity, achieved through modulation of the UNC-51 Like Autophagy Activating Kinase 1 and Autophagy Related 13 phosphorylation regulatory network [1] [5]. Under normal growth conditions, mechanistic target of rapamycin complex 1 negatively regulates the central autophagy initiation complex consisting of UNC-51 Like Autophagy Activating Kinase 1, ATG13, and Focal Adhesion Kinase Family Interacting Protein Of 200 KDa through direct phosphorylation events that maintain the complex in an inactive state [10] [11].

| Mechanism | Description | Reference |

|---|---|---|

| ULK1 complex formation | Formation of ULK1-ATG13-FIP200 triadic complex essential for autophagosome formation | [12] [10] |

| ATG13-FIP200 interaction | Direct binding between ATG13 and FIP200 required for autophagy initiation | [13] [10] |

| mechanistic target of rapamycin Complex 1 inhibition | Release of mechanistic target of rapamycin Complex 1-mediated repression allows ULK1 complex activation | [1] [5] |

| Autophagic flux enhancement | Increased autophagosome formation and lysosomal degradation | [1] [5] |

Table 3: Autophagy Induction Mechanisms

CC214-2 treatment results in the release of mechanistic target of rapamycin complex 1-mediated repression of the UNC-51 Like Autophagy Activating Kinase 1 complex, enabling the formation of functional autophagy initiation machinery [5] [10]. The triadic interaction between UNC-51 Like Autophagy Activating Kinase 1, ATG13, and Focal Adhesion Kinase Family Interacting Protein Of 200 KDa is essential for autophagosome formation, with each component contributing distinct functional roles [12] [14]. ATG13 serves as a critical adaptor protein that mediates interactions between UNC-51 Like Autophagy Activating Kinase 1 and Focal Adhesion Kinase Family Interacting Protein Of 200 KDa while enhancing UNC-51 Like Autophagy Activating Kinase 1 kinase activity [13] [10].

The phosphorylation status of ATG13 directly influences autophagy initiation, with mechanistic target of rapamycin complex 1-mediated phosphorylation maintaining ATG13 in an inactive configuration [10] [15]. CC214-2-induced mechanistic target of rapamycin complex 1 inhibition allows dephosphorylation of ATG13, promoting its association with UNC-51 Like Autophagy Activating Kinase 1 and Focal Adhesion Kinase Family Interacting Protein Of 200 KDa to form the active autophagy initiation complex [5] [10]. This complex subsequently undergoes autophosphorylation events mediated by UNC-51 Like Autophagy Activating Kinase 1 kinase activity, further stabilizing the complex and promoting downstream autophagy signaling [10] [15].

Research demonstrates that CC214-2 potently induces autophagy in various cellular contexts, including glioblastoma models where autophagy induction has been directly visualized and quantified [1] [5]. The compound promotes both autophagosome formation and autophagic flux, indicating enhancement of the complete autophagy pathway rather than merely autophagosome accumulation [5] [16]. This comprehensive autophagy activation represents both a therapeutic mechanism for pathogen clearance and a potential resistance mechanism in cancer therapy contexts [1] [17].

Downstream Effects on PI3K/AKT and S6K1 Regulatory Networks

CC214-2 exerts profound effects on the phosphoinositide 3-kinase/AKT and ribosomal protein S6 kinase 1 regulatory networks through its dual mechanistic target of rapamycin complex inhibition, resulting in coordinated suppression of multiple growth and survival signaling pathways [7] [9]. The compound's impact on these interconnected networks demonstrates the central role of mechanistic target of rapamycin signaling in cellular homeostasis and highlights the therapeutic potential of comprehensive pathway blockade [6] [18].

| Pathway Component | Effect | Functional Consequence |

|---|---|---|

| S6K1 | Decreased phosphorylation | Reduced protein synthesis |

| AKT Ser473 | Decreased phosphorylation | Decreased cell survival signaling |

| 4E-BP1 | Decreased phosphorylation | Enhanced protein translation inhibition |

| RPS6 | Decreased phosphorylation and expression | Reduced ribosomal activity |

| ERK1/2 | Activated (compensatory) | Resistance mechanism activation |

| Src | Activated (compensatory) | Resistance mechanism activation |

Table 4: Downstream Pathway Effects

Ribosomal protein S6 kinase 1 represents a critical downstream effector of mechanistic target of rapamycin complex 1 that regulates protein synthesis through phosphorylation of ribosomal protein S6 and other translational machinery components [6] [11]. CC214-2 treatment results in substantial reduction of ribosomal protein S6 kinase 1 phosphorylation and subsequent decrease in ribosomal protein S6 phosphorylation, effectively suppressing mechanistic target of rapamycin complex 1-dependent protein synthesis [6] [7]. This inhibition extends beyond simple phosphorylation changes to include reduced expression levels of ribosomal protein S6, indicating comprehensive disruption of the protein synthesis machinery [6] [7].

The effects on AKT signaling demonstrate CC214-2's unique advantage over conventional mechanistic target of rapamycin inhibitors [6] [7]. While rapamycin typically fails to suppress or may even enhance AKT serine 473 phosphorylation through feedback mechanisms, CC214-2 effectively reduces AKT serine 473 phosphorylation through direct mechanistic target of rapamycin complex 2 inhibition [6] [9]. This AKT inhibition has significant functional consequences for cell survival signaling, glucose metabolism, and proliferative capacity [19] [18].

Interestingly, CC214-2 treatment activates compensatory signaling pathways, particularly extracellular signal-regulated kinase 1/2 and Src kinase pathways, which may contribute to therapeutic resistance [7] [20]. Single-cell phosphoproteomics analysis reveals that while CC214-2 effectively suppresses mechanistic target of rapamycin-dependent signaling, it simultaneously activates extracellular signal-regulated kinase and Src signaling networks that can maintain cellular viability and promote resistance development [7] [20]. This compensatory activation occurs rapidly, being detectable within 2.5 days of treatment initiation, and represents a fundamental challenge for mechanistic target of rapamycin kinase inhibitor monotherapy [7] [20].

Resistance Mechanisms Involving Autophagic Survival Pathways

The development of resistance to CC214-2 involves complex mechanisms centered on autophagic survival pathways that provide cytoprotective effects and enable cellular adaptation to mechanistic target of rapamycin inhibition [1] [17]. Understanding these resistance mechanisms is crucial for developing effective combination therapeutic strategies and optimizing clinical applications of mechanistic target of rapamycin kinase inhibitors [21] [17].

| Mechanism | Details | Intervention |

|---|---|---|

| Autophagic survival pathway | Autophagy provides cytoprotective effect preventing cell death | Combination with autophagy inhibitors (chloroquine) |

| ERK/Src activation | Increased ERK1/2 and Src phosphorylation in resistant tumors | Dual targeting of ERK/Src pathways |

| Compensatory signaling | Reactivation of mechanistic target of rapamycin signaling in resistant state | Alternative mechanistic target of rapamycin inhibition strategies |

| Protein expression adaptation | Restoration of mechanistic target of rapamycin pathway protein levels at resistance | Combination therapy approaches |

Table 5: Resistance Mechanisms and Interventions

Autophagy induction by CC214-2, while therapeutically beneficial in certain contexts such as pathogen clearance, paradoxically serves as a primary resistance mechanism in cancer therapy [1] [5]. The cytoprotective effects of autophagy enable cancer cells to survive mechanistic target of rapamycin kinase inhibition by providing alternative energy sources and removing damaged cellular components [1] [17]. This autophagic survival response is particularly pronounced in glioblastoma models, where CC214-2 treatment induces robust autophagy that prevents tumor cell death despite effective mechanistic target of rapamycin pathway inhibition [1] [5].

Genetic and pharmacological inhibition of autophagy significantly enhances the cytotoxic effects of CC214-2, demonstrating the central role of autophagy in resistance development [1] [5]. Combination treatment with autophagy inhibitors such as chloroquine transforms the cytostatic effects of CC214-2 into cytotoxic responses, significantly improving therapeutic efficacy in both in vitro and in vivo models [1] [5]. This finding has important implications for clinical translation, suggesting that autophagy inhibition should be considered as a standard component of mechanistic target of rapamycin kinase inhibitor therapy [1] [21].

The adaptive response to CC214-2 involves reactivation of mechanistic target of rapamycin signaling pathways and restoration of protein expression levels that were initially suppressed by treatment [7] [22]. Single-cell analysis of resistant tumors reveals that all mechanistic target of rapamycin pathway proteins return to or exceed baseline levels, indicating complete adaptation to inhibitor treatment [7] [22]. This adaptive response is accompanied by increased functional heterogeneity within tumor populations and enhanced signaling network connectivity, particularly involving extracellular signal-regulated kinase and Src pathways [7] [20].

Purity

Exact Mass

Appearance

Storage

Dates

2: Gini B, Zanca C, Guo D, Matsutani T, Masui K, Ikegami S, Yang H, Nathanson D, Villa GR, Shackelford D, Zhu S, Tanaka K, Babic I, Akhavan D, Lin K, Assuncao A, Gu Y, Bonetti B, Mortensen DS, Xu S, Raymon HK, Cavenee WK, Furnari FB, James CD, Kroemer G, Heath JR, Hege K, Chopra R, Cloughesy TF, Mischel PS. The mTOR kinase inhibitors, CC214-1 and CC214-2, preferentially block the growth of EGFRvIII-activated glioblastomas. Clin Cancer Res. 2013 Oct 15;19(20):5722-32. doi: 10.1158/1078-0432.CCR-13-0527. Epub 2013 Sep 12. PubMed PMID: 24030701; PubMed Central PMCID: PMC3815450.

3: Mortensen DS, Sapienza J, Lee BG, Perrin-Ninkovic SM, Harris R, Shevlin G, Parnes JS, Whitefield B, Hickman M, Khambatta G, Bisonette RR, Peng S, Gamez JC, Leisten J, Narla RK, Fultz KE, Sankar S. Use of core modification in the discovery of CC214-2, an orally available, selective inhibitor of mTOR kinase. Bioorg Med Chem Lett. 2013 Mar 15;23(6):1588-91. doi: 10.1016/j.bmcl.2013.01.110. Epub 2013 Jan 30. PubMed PMID: 23414803.

Explore Compound Types